Regioselective AChE and XOD Inhibition Profile
In a direct head‑to‑head panel of 14 synthetic phenylpropanoid glycosides, Vimalin (compound 10a; 4‑OCH₃ substitution) exhibited markedly lower acetylcholinesterase (AChE) inhibition than its 2‑OCH₃ positional isomer (10b). At a uniform concentration of 1.5 mg/mL, Vimalin inhibited AChE by 15 ± 3.27% and xanthine oxidase (XOD) by 10 ± 2.22%, whereas 10b (2‑OCH₃) inhibited AChE by 62 ± 4.53% (IC₅₀ = 15.5 ± 2.1 μM) [1]. This four‑fold differential demonstrates that the methoxy position, not merely its presence, governs enzyme interaction.
| Evidence Dimension | AChE % inhibition at 1.5 mg/mL |
|---|---|
| Target Compound Data | 15 ± 3.27% (AChE); 10 ± 2.22% (XOD) |
| Comparator Or Baseline | 2‑OCH₃ analog 10b: 62 ± 4.53% (AChE); 12 ± 3.12% (XOD) |
| Quantified Difference | Δ = −47 percentage points (AChE); Δ = −2 percentage points (XOD) |
| Conditions | In vitro enzyme assay; Acetylcholinesterase Detection Kit / Xanthine Oxidase Detection Kit; data are means ± SD of triplicate independent experiments [1]. |
Why This Matters
A procurement decision for an AChE‑ or XOD‑focused screening library must consider that Vimalin (4‑OCH₃) is essentially inactive on AChE, whereas the 2‑OCH₃ isomer is a moderate inhibitor—using the wrong positional isomer will produce a false negative in enzyme screens.
- [1] Li, X.‑D., Kang, S.‑T., Li, G.‑Y., Li, X., Wang, J.‑H. (2011). Synthesis of Some Phenylpropanoid Glycosides (PPGs) and Their Acetylcholinesterase/Xanthine Oxidase Inhibitory Activities. Molecules, 16(5), 3580–3596. View Source
